![molecular formula C18H18FN3O3 B2903989 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea CAS No. 894029-82-4](/img/structure/B2903989.png)
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mechanism of Action
BTK is a key signaling molecule in B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea inhibits BTK activity by binding to its active site, which prevents its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, it has been shown to inhibit the production of cytokines and chemokines that promote the survival and proliferation of B-cells. 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, one limitation of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is its low solubility, which may affect its pharmacokinetics and bioavailability.
Future Directions
For research include the evaluation of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea in combination with other anti-cancer agents, the identification of biomarkers that predict response to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea, and the development of more potent and selective BTK inhibitors.
Synthesis Methods
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves the reaction of 3-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate to form 1-(3-fluorophenyl)-2-oxo-4-phenylbutanamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-4-phenylbutanamide. Finally, the urea derivative is obtained by reacting the intermediate with 4-methoxyphenyl isocyanate. The overall yield of the synthesis is around 10%.
Scientific Research Applications
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies have demonstrated that 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has potent anti-tumor activity in xenograft models of B-cell malignancies.
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-7-5-13(6-8-16)20-18(24)21-14-10-17(23)22(11-14)15-4-2-3-12(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDPNQOIPLVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
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